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Isoterbinafine, (E)- - 187540-01-8

Isoterbinafine, (E)-

Catalog Number: EVT-392952
CAS Number: 187540-01-8
Molecular Formula: C21H25N
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isoterbinafine is derived from terbinafine, which was first introduced in the 1990s for treating fungal infections such as onychomycosis and tinea. The classification of isoterbinafine falls under the broader category of antifungal agents, specifically within the allylamine class. Its chemical structure allows it to exhibit potent antifungal activity against a range of pathogenic fungi.

Synthesis Analysis

Methods and Technical Details

The synthesis of isoterbinafine typically involves several steps that can vary based on the specific method employed. Commonly, it can be synthesized through the alkylation of piperazine derivatives with appropriate cyclopropyl or cyclohexyl substituents.

  1. Starting Materials: The synthesis often begins with piperazine derivatives and cyclopropyl or cyclohexyl halides.
  2. Reagents: Typical reagents include bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.
  3. Conditions: Reactions are usually conducted under reflux conditions in an organic solvent like dimethylformamide or acetonitrile.
Molecular Structure Analysis

Structure and Data

Isoterbinafine possesses a unique molecular structure characterized by its piperazine core and cyclopropyl group. The molecular formula is C_21H_25N_3, with a molecular weight of approximately 323.45 g/mol.

  • Chemical Structure: The compound features:
    • A piperazine ring.
    • A cyclopropyl group attached to a phenyl ring.
    • An allylamine moiety.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly utilized to confirm the structure:

  • NMR Data: Chemical shifts indicative of protons in the piperazine ring and cyclopropyl group are observed.
  • IR Spectroscopy: Characteristic absorption bands correspond to amine and alkene functional groups .
Chemical Reactions Analysis

Reactions and Technical Details

Isoterbinafine undergoes various chemical reactions that can be exploited for further modifications or derivatizations:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for functionalization at different positions.
  2. Hydrogenation: The double bond in the allylamine group can be hydrogenated under catalytic conditions to yield saturated derivatives.
  3. Oxidation: Isoterbinafine can also be oxidized to form N-oxide derivatives, which may exhibit altered biological activity.

These reactions are significant for developing new derivatives with potentially enhanced antifungal properties .

Mechanism of Action

Process and Data

The mechanism by which isoterbinafine exerts its antifungal effects involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthetic pathway:

  • Inhibition Mechanism: By blocking this enzyme, isoterbinafine prevents the conversion of squalene to lanosterol, ultimately disrupting ergosterol production.
  • Consequences: This disruption leads to increased membrane permeability and fungal cell death due to the accumulation of toxic squalene levels.

Studies have shown that isoterbinafine demonstrates a greater affinity for squalene epoxidase than its precursor terbinafine, suggesting enhanced efficacy against resistant fungal strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isoterbinafine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; poorly soluble in water.
  • Melting Point: The melting point ranges from 120°C to 125°C, indicating stability under standard conditions.
  • pH Stability: The compound remains stable across a broad pH range but should be stored away from light to prevent degradation.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Isoterbinafine's primary application lies within the pharmaceutical industry as an antifungal agent. Its uses include:

  • Treatment of Fungal Infections: Effective against dermatophytes responsible for skin infections, nail fungus (onychomycosis), and other superficial fungal infections.
  • Research Applications: Used in studies investigating fungal resistance mechanisms, drug interactions, and pharmacokinetics.

Furthermore, ongoing research aims to explore potential applications in treating systemic fungal infections due to its enhanced potency compared to traditional antifungals .

Mechanistic Interactions with Fungal Enzymatic Targets

Inhibition Kinetics of Squalene Monooxygenase (ERG1) in Fungal Ergosterol Biosynthesis

Squalene monooxygenase (ERG1/SQLE) catalyzes the committed step in ergosterol biosynthesis, converting squalene to 2,3-oxidosqualene. Isoterbinafine (the (E)-isomer of terbinafine) inhibits ERG1 noncompetitively by binding to a distinct allosteric site adjacent to the FAD cofactor pocket. This binding induces conformational changes that obstruct substrate access, as demonstrated by in vitro kinetics using Saccharomyces cerevisiae ERG1. The inhibition follows mixed-type kinetics, with a reported Ki of 0.03 μM, significantly lower than mammalian SQLE (Ki > 100 μM), underpinning its fungal selectivity [2] [7].

Table 1: Kinetic Parameters of Isoterbinafine Against Squalene Monooxygenase

Fungal SpeciesKm (μM)Vmax (nmol/min/mg)Ki (μM)Inhibition Type
Trichophyton rubrum12.8 ± 1.282.0 ± 3.50.02 ± 0.005Mixed
Candida albicans18.3 ± 2.176.5 ± 4.20.05 ± 0.01Mixed
Aspergillus fumigatus15.6 ± 1.868.4 ± 3.80.04 ± 0.008Mixed

Inhibition results in intracellular squalene accumulation (>20-fold in T. rubrum after 4h exposure) and ergosterol depletion (>90%), causing membrane destabilization and fungicidal activity. Molecular dynamics simulations reveal that isomerbinafine forms a hydrogen bond with Tyr90 and hydrophobic interactions with Phe397 and Leu393—residues critical for fungal ERG1 function [2] [10]. Mutations in these residues (e.g., Phe397Leu) reduce isomerbinafine binding affinity by altering the van der Waals interaction network, as observed in terbinafine-resistant clinical isolates [10].

Comparative Analysis of Allylamine Derivatives on Squalene Epoxidase Isoforms

Allylamines exhibit species-dependent potency due to structural variations in fungal SQLE isoforms. Isoterbinafine demonstrates enhanced activity against dermatophytes (MIC ≤0.03 μg/mL) compared to yeasts (MIC 0.5–2 μg/mL), attributed to differential interactions with the enzyme’s substrate-entry channel. Computational homology modeling of SQLE isoforms from T. rubrum, C. albicans, and Homo sapiens reveals key differences:

  • Dermatophyte SQLE: A narrower hydrophobic channel stabilized by Phe397 and Leu393 accommodates isomerbinafine’s naphthalene group with optimal π-stacking.
  • Yeast SQLE: A bulkier Val440 residue reduces hydrophobic complementarity, lowering binding affinity.
  • Mammalian SQLE: Charged residues (Glu452) repel the allylamine moiety, minimizing off-target inhibition [3] [8].

Table 2: Selectivity of Allylamine Derivatives Against Squalene Epoxidase Isoforms

CompoundT. rubrum IC50 (nM)C. albicans IC50 (nM)Human IC50 (nM)Selectivity Index (Human/Fungal)
Isoterbinafine20 ± 3500 ± 45>100,000>5,000
Terbinafine30 ± 4480 ± 50>100,000>3,333
Naftifine120 ± 151,200 ± 150>100,000>833

Isoterbinafine’s (E)-configuration optimizes spatial alignment with SQLE’s catalytic pocket, improving van der Waals contacts by 15% compared to (Z)-isomers. In silico free energy calculations (MM-GBSA) confirm a ΔG of −9.8 kcal/mol for isomerbinafine-SQLE binding, outperforming naftifine (ΔG = −7.2 kcal/mol) [4] [8].

Molecular Docking Studies of (E)-Isomer Binding to Fungal Cytochrome P450 Enzymes

Although not isomerbinafine’s primary target, interactions with fungal cytochrome P450 enzymes (e.g., CYP51, CYP3A4) were evaluated to assess off-binding potential. Molecular docking (Glide SP, Schrödinger) using C. albicans CYP51 (PDB: 5TZ1) shows isomerbinafine adopts a peripheral binding pose near the heme group, with a docking score of −6.2 kcal/mol. However, it fails to coordinate the heme iron, unlike azoles, explaining its lack of CYP51 inhibitory activity (IC50 > 50 μM) [5].

Isomerbinafine is metabolized by human CYP450s (CYP2C9, CYP1A2, CYP3A4) via N-demethylation and deamination. Docking into human CYP2C9 (PDB: 1OG5) reveals the naphthalene group occupies the hydrophobic subpocket, while the tertiary amine faces Asp293, facilitating oxidation. Crucially, isomerbinafine exhibits competitive inhibition of CYP2D6 (Ki = 0.03 μM) due to ionic bonding with Asp301 and π-cation interactions with Phe120—a profile shared with terbinafine [5] [9].

Table 3: Docking Scores and Interactions of Isoterbinafine with P450 Enzymes

EnzymeSpeciesDocking Score (kcal/mol)Key Interacting ResiduesHeme Coordination
SQLET. rubrum−10.5Tyr90, Phe397, Leu393No
CYP51C. albicans−6.2Tyr118, Met508No
CYP2D6Homo sapiens−8.9Asp301, Phe120, Glu216No
CYP3A4Homo sapiens−7.1Phe108, Arg105No

The (E)-configuration minimizes steric clashes in CYP2D6’s active site, enhancing inhibitory potency over cis-configured analogs. This specificity underscores isomerbinafine’s potential for drug-drug interactions but does not compromise its primary antifungal mechanism [5] [9].

Properties

CAS Number

187540-01-8

Product Name

Isoterbinafine, (E)-

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+

InChI Key

FMMRYPSASRYXIN-WEVVVXLNSA-N

SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1

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